![molecular formula C22H23ClN2OS B2857611 3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole CAS No. 878053-71-5](/img/structure/B2857611.png)
3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole” is a chemical compound. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of “3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole” includes an indole ring, a piperidine ring, and a thioether linkage . The exact structure analysis is not available in the retrieved information.Applications De Recherche Scientifique
Antioxidant Properties
The compound has been synthesized and evaluated for its antioxidant activity . The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards .
Anti-inflammatory Properties
Indole derivatives, which include the compound , have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antidepressant Properties
Indole derivatives have also been associated with antidepressant effects . This suggests potential applications in the treatment of mood disorders.
Antifungal Properties
The compound’s indole derivatives have demonstrated antifungal properties , indicating potential use in combating fungal infections.
Anticancer Properties
Indole derivatives have shown anticancer properties , suggesting that they could be used in the development of new cancer therapies.
Antihypertensive Properties
The compound’s indole derivatives have been associated with antihypertensive effects , indicating potential use in the management of high blood pressure.
Antibiotic Properties
Indole derivatives have demonstrated antibiotic properties , suggesting potential use in the treatment of bacterial infections.
Antiviral Properties
Indole derivatives have shown antiviral properties , indicating potential use in the treatment of viral infections.
Mécanisme D'action
Target of Action
The compound, also known as 3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with various cellular targets, leading to a multitude of biochemical changes.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects such as the inhibition of viral replication (antiviral activity), reduction of inflammation (anti-inflammatory activity), inhibition of cell proliferation (anticancer activity), and more .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and biochemical pathway it interacts with.
Propriétés
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-19-10-4-2-8-17(19)16-27-21-14-25(20-11-5-3-9-18(20)21)15-22(26)24-12-6-1-7-13-24/h2-5,8-11,14H,1,6-7,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIWOIOMRYCYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
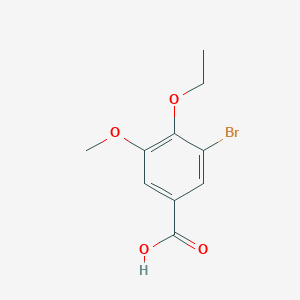
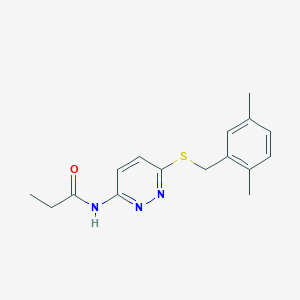
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)

![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)
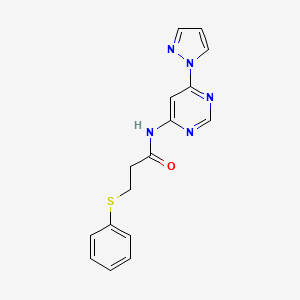

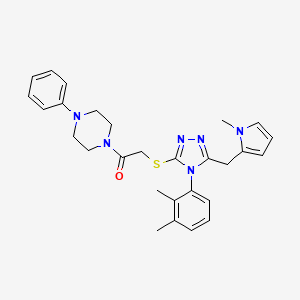
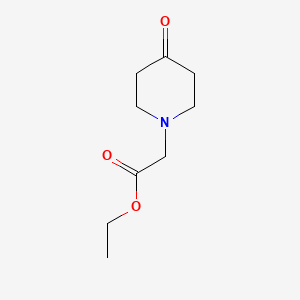

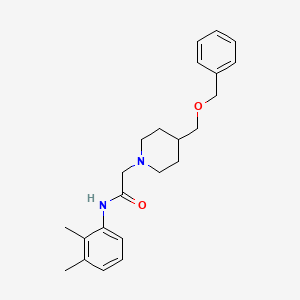
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2857548.png)
![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)